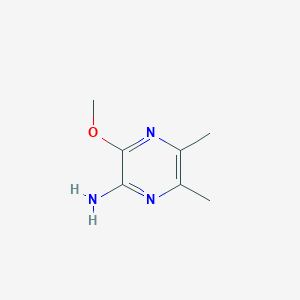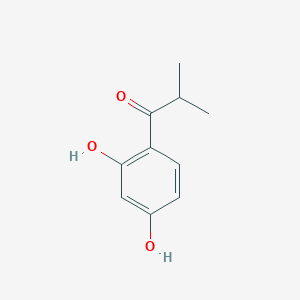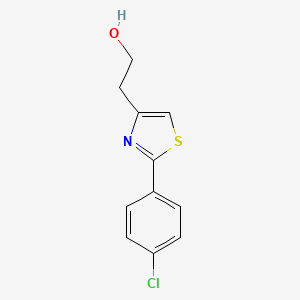
2-(2-(4-Chlorophenyl)thiazol-4-yl)ethanol
描述
2-(2-(4-Chlorophenyl)thiazol-4-yl)ethanol is a compound that belongs to the thiazole family, which is characterized by a five-membered ring containing both sulfur and nitrogen atoms. Thiazole derivatives are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor properties .
准备方法
The synthesis of 2-(2-(4-Chlorophenyl)thiazol-4-yl)ethanol typically involves the reaction of 2-bromo-1-(4-chlorophenyl)ethanone with thiourea under basic conditions to form the thiazole ring. This is followed by the reduction of the resulting intermediate to yield the final product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
化学反应分析
2-(2-(4-Chlorophenyl)thiazol-4-yl)ethanol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into thiazolidine derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and electrophiles for substitution reactions. Major products formed from these reactions include sulfoxides, sulfones, and substituted thiazole derivatives.
科学研究应用
Chemistry: It serves as a building block for the synthesis of more complex thiazole derivatives.
Biology: It exhibits significant biological activities, making it a candidate for developing new antibacterial and antifungal agents.
Medicine: Its anti-inflammatory and antitumor properties are being explored for potential therapeutic applications.
Industry: It is used in the synthesis of dyes, fungicides, and other industrial chemicals.
作用机制
The mechanism of action of 2-(2-(4-Chlorophenyl)thiazol-4-yl)ethanol involves its interaction with various molecular targets. The thiazole ring can interact with enzymes and proteins, inhibiting their activity. This interaction is often mediated by the sulfur and nitrogen atoms in the thiazole ring, which can form hydrogen bonds and other interactions with the target molecules.
相似化合物的比较
Similar compounds to 2-(2-(4-Chlorophenyl)thiazol-4-yl)ethanol include other thiazole derivatives such as 2-(4-chlorophenyl)-4-methylthiazole and 2-(4-chlorophenyl)-4-ethylthiazole. These compounds share the thiazole ring structure but differ in the substituents attached to the ring. The unique combination of the thiazole ring and the 4-chlorophenyl group in this compound contributes to its distinct biological activities and chemical properties .
属性
CAS 编号 |
27473-03-6 |
|---|---|
分子式 |
C11H10ClNOS |
分子量 |
239.72 g/mol |
IUPAC 名称 |
2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethanol |
InChI |
InChI=1S/C11H10ClNOS/c12-9-3-1-8(2-4-9)11-13-10(5-6-14)7-15-11/h1-4,7,14H,5-6H2 |
InChI 键 |
GHXMYVMHRINCLZ-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1C2=NC(=CS2)CCO)Cl |
产品来源 |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

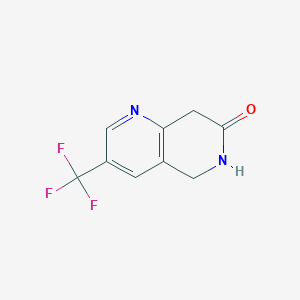
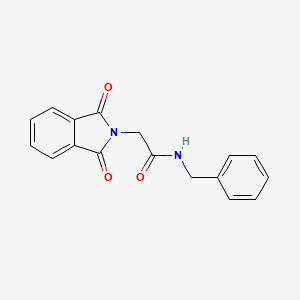
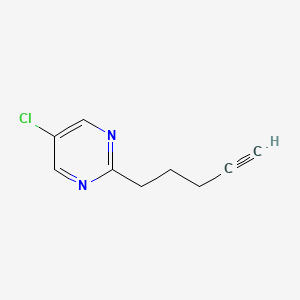
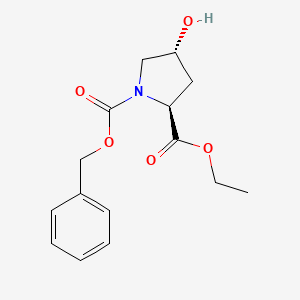
![4-[(2,4-Dioxo-1,3-thiazolidin-5-yl)methyl]benzoic acid](/img/structure/B8810213.png)
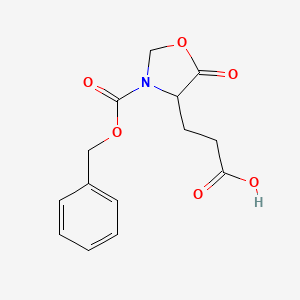
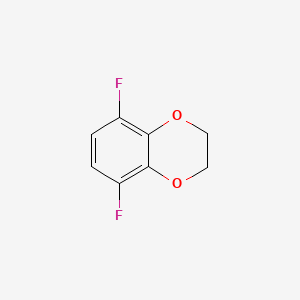
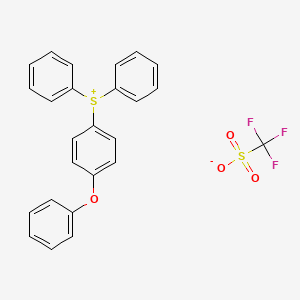
![8-Methoxy-2,3-dihydrobenzo[b][1,4]dioxine-5-carbaldehyde](/img/structure/B8810231.png)
![Benzo[d]thiazol-5-ylboronic acid](/img/structure/B8810235.png)
![6-Iodo-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B8810257.png)
![5,7-Dihydro-5,5,7,7-tetramethyl-3-(3-nitrophenyl)furo[3,4-e]-1,2,4-triazine](/img/structure/B8810270.png)
